Dansyl-D-methionine
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Overview
Description
Dansyl-D-methionine is a derivative of the amino acid methionine, where the dansyl group (1-dimethylaminonaphthalene-5-sulfonyl) is attached to the amino group of methionine. This compound is widely used in biochemical research due to its fluorescent properties, which make it useful for labeling and detecting proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-D-methionine typically involves the reaction of methionine with dansyl chloride. The reaction is carried out in a basic aqueous solution, often using sodium bicarbonate as the base. The reaction proceeds at room temperature and yields the dansylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and high-performance liquid chromatography (HPLC) is common to monitor and purify the product .
Chemical Reactions Analysis
Types of Reactions
Dansyl-D-methionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfoxides and sulfones can be reduced back to the thioether.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl group under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether group.
Substitution: Formation of various dansylated derivatives depending on the nucleophile used.
Scientific Research Applications
Dansyl-D-methionine is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of proteins and peptides.
Biology: Employed in the labeling of proteins for visualization in fluorescence microscopy.
Medicine: Utilized in diagnostic assays to detect specific proteins or peptides in biological samples.
Industry: Applied in the quality control of pharmaceuticals and in the development of new drugs
Mechanism of Action
The mechanism by which Dansyl-D-methionine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and quantification of the labeled molecule. The molecular targets are typically the amino groups of proteins and peptides, which react with the dansyl chloride to form a stable fluorescent product .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-methionine: The L-isomer of methionine dansylated at the amino group.
Dansyl-L-lysine: Lysine dansylated at the amino group.
Dansyl-L-arginine: Arginine dansylated at the amino group.
Uniqueness
Dansyl-D-methionine is unique due to its specific stereochemistry (D-isomer) and its application in studying the behavior of D-amino acids in biological systems. This is in contrast to the more commonly studied L-isomers, providing insights into the role of D-amino acids in various biological processes .
Properties
CAS No. |
77481-10-8 |
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Molecular Formula |
C17H22N2O4S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m1/s1 |
InChI Key |
ADWOYRHKFIZWFB-CQSZACIVSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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